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molecular formula C19H28N4O2 B8453222 1-{2-[(1-Cyclopentylpiperidin-4-yl)oxy]pyrimidin-5-yl}piperidin-2-one CAS No. 832734-82-4

1-{2-[(1-Cyclopentylpiperidin-4-yl)oxy]pyrimidin-5-yl}piperidin-2-one

Cat. No. B8453222
M. Wt: 344.5 g/mol
InChI Key: XYMIYUFJYQWULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595316B2

Procedure details

According to the same method as in Example 17 but using 2-(1-cyclopentylpiperidin-4-yloxy)-5-bromopyrimidine and piperidin-2-one, the entitled compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:6]2[CH2:11][CH2:10][CH:9]([O:12][C:13]3[N:18]=[CH:17][C:16](Br)=[CH:15][N:14]=3)[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[NH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][C:21]1=[O:26]>>[CH:1]1([N:6]2[CH2:11][CH2:10][CH:9]([O:12][C:13]3[N:18]=[CH:17][C:16]([N:20]4[CH2:25][CH2:24][CH2:23][CH2:22][C:21]4=[O:26])=[CH:15][N:14]=3)[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)N1CCC(CC1)OC1=NC=C(C=N1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the entitled compound was obtained

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)N1CCC(CC1)OC1=NC=C(C=N1)N1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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